[2-(Morpholin-4-yl)cyclohexyl]methanamine
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Overview
Description
(2-Morpholinocyclohexyl)methanamine is an organic compound with the molecular formula C11H22N2O It is a derivative of cyclohexylmethanamine, where a morpholine ring is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholinocyclohexyl)methanamine typically involves the reaction of cyclohexanone with morpholine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with morpholine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of (2-Morpholinocyclohexyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholinocyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as hypervalent iodine or TEMPO.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2-Morpholinocyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Morpholinocyclohexyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Morpholinocyclohexyl)methanamine: Another morpholine derivative with similar structural features.
Methenamine: A related compound used as a urinary tract antiseptic.
Uniqueness
(2-Morpholinocyclohexyl)methanamine is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2-morpholin-4-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H22N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h10-11H,1-9,12H2 |
InChI Key |
RWRJHGLVBDUGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)N2CCOCC2 |
Origin of Product |
United States |
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